molecular formula C12H16N2O3 B6142016 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide CAS No. 1184565-31-8

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide

Cat. No.: B6142016
CAS No.: 1184565-31-8
M. Wt: 236.27 g/mol
InChI Key: JUWXRKNWHSECJQ-UHFFFAOYSA-N
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Description

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of an amino group attached to a benzamide moiety, which is further linked to a 1,4-dioxane ring through a methylene bridge. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide typically involves the reaction of 4-aminobenzamide with 1,4-dioxane-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up by using larger reaction vessels and more efficient mixing and heating systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(1,3-dioxan-2-ylmethyl)benzamide
  • 4-amino-N-(1,4-dioxan-2-ylethyl)benzamide
  • 4-amino-N-(1,4-dioxan-2-ylpropyl)benzamide

Uniqueness

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide is unique due to the specific positioning of the dioxane ring and the methylene bridge, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-3-1-9(2-4-10)12(15)14-7-11-8-16-5-6-17-11/h1-4,11H,5-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXRKNWHSECJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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